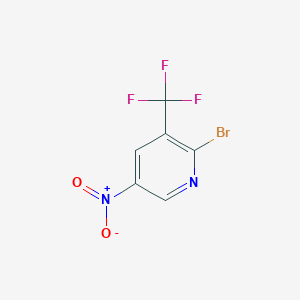
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
概要
説明
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrF3N2O2 . It is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine is represented by the InChI code1S/C6H2BrF3N2O2/c7-5-4 (6 (8,9)10)1-3 (2-11-5)12 (13)14/h1-2H . The molecular weight of the compound is 270.99 g/mol . Physical And Chemical Properties Analysis
The compound has a density of 1.9±0.1 g/cm³, a boiling point of 256.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a topological polar surface area of 58.7 Ų .科学的研究の応用
Spectroscopic Characterization
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine has been subject to spectroscopic characterization using techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies have contributed to understanding its optimized geometric structure, vibrational frequencies, and chemical shift values, enhancing knowledge in fields like organic chemistry and materials science (Vural & Kara, 2017).
Crystal Structure Analysis
Research on compounds similar to 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine, such as 2-Bromo-4-nitropyridine N-oxide, has provided insights into their crystal structures. This includes understanding the spatial arrangements of atoms and molecular interactions, which is crucial in material science and pharmaceutical research (Hanuza et al., 2002).
Reaction Studies
The compound has been a subject in reaction studies, exploring its behavior in various chemical reactions. This includes its interaction with other organic compounds, which is important in synthetic chemistry for developing new materials and pharmaceuticals (Metro & Taurins, 1952).
Magnetic Properties in Complexes
Research involving similar compounds, like 2-(4,4,5,5-tetramethyl-3-oxylimidazoline-1-oxide)-5-bromo-3-pyridine, in the synthesis of new lanthanide-nitronyl nitroxide complexes, sheds light on their magnetic properties. Such studies contribute to the development of materials with potential applications in fields like spintronics and magnetic data storage (Xu et al., 2009).
Synthesis and Transformation
The synthesis and transformation of compounds structurally related to 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine have been explored, contributing to the field of organic synthesis. This knowledge is crucial for creating novel compounds with specific physical and chemical properties (Prokopov & Yakhontov, 1979).
Halogenation Studies
Studies on the direct halogenation of compounds structurally related to 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine, like thieno[2,3-b]pyridine, contribute significantly to the field of halogen chemistry, providing insights into the reactivity and properties of halogenated compounds (Klemm et al., 1974).
Electrophilic Substitution Reactions
Electrophilic substitution reactions involving compounds structurally similar to 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine have been studied. These investigations enhance understanding of reaction mechanisms and electronic influences in organic chemistry (Salgado-Zamora et al., 2008).
Synthesis of Complexes
The synthesis of complexes using compounds like 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine has been explored, contributing to inorganic chemistry and material science. Such studies are key in developing new materials with unique properties (Xu et al., 2008).
Safety And Hazards
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
特性
IUPAC Name |
2-bromo-5-nitro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTGDIMWBUVWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704891 | |
| Record name | 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | |
CAS RN |
956104-42-0 | |
| Record name | 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956104-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

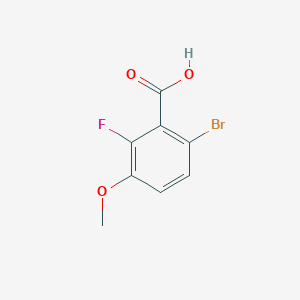
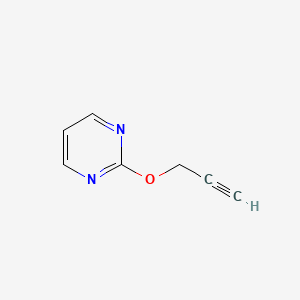
![5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU)](/img/structure/B1523319.png)
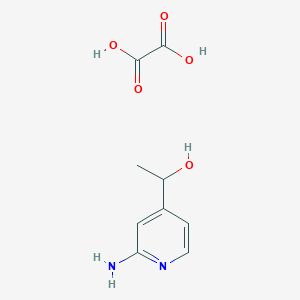
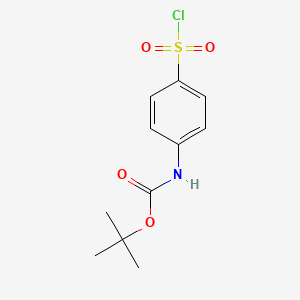
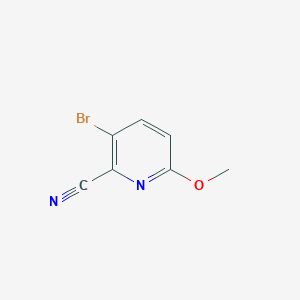

![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B1523327.png)
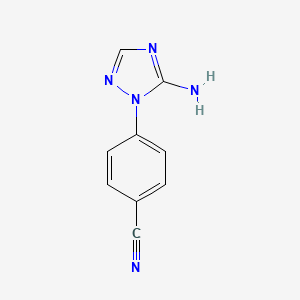
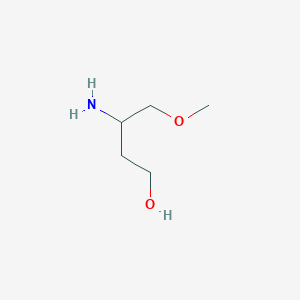
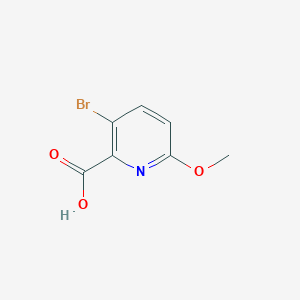
![2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine](/img/structure/B1523332.png)
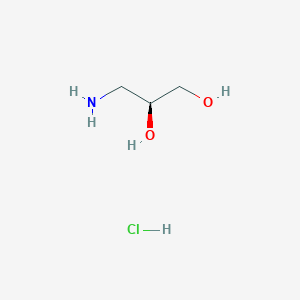
![5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B1523338.png)